

# (S)-Morpholin-2-ylmethanol hydrochloride

## chemical structure and IUPAC name

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### Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | (S)-Morpholin-2-ylmethanol<br>hydrochloride |
| Cat. No.:      | B596954                                     |

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## An In-depth Technical Guide to (S)-Morpholin-2-ylmethanol Hydrochloride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chiral building blocks is paramount. This guide provides a detailed overview of **(S)-Morpholin-2-ylmethanol hydrochloride**, a key intermediate in the synthesis of various pharmaceutical compounds.

## Chemical Structure and IUPAC Name

**(S)-Morpholin-2-ylmethanol hydrochloride** is a chiral organic compound. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is substituted at the 2-position with a hydroxymethyl group. The "(S)" designation indicates the stereochemistry at the chiral center. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

IUPAC Name: (2S)-morpholin-2-ylmethanol hydrochloride

Synonyms: (S)-morpholin-2-ylmethanol HCl, (2S)-2-Morpholylmethanol hydrochloride (1:1)

Chemical Structure:

## Physicochemical and Computed Properties

The properties of **(S)-Morpholin-2-ylmethanol hydrochloride** make it a versatile reagent in organic synthesis. A summary of its key quantitative data is presented below for easy reference and comparison.

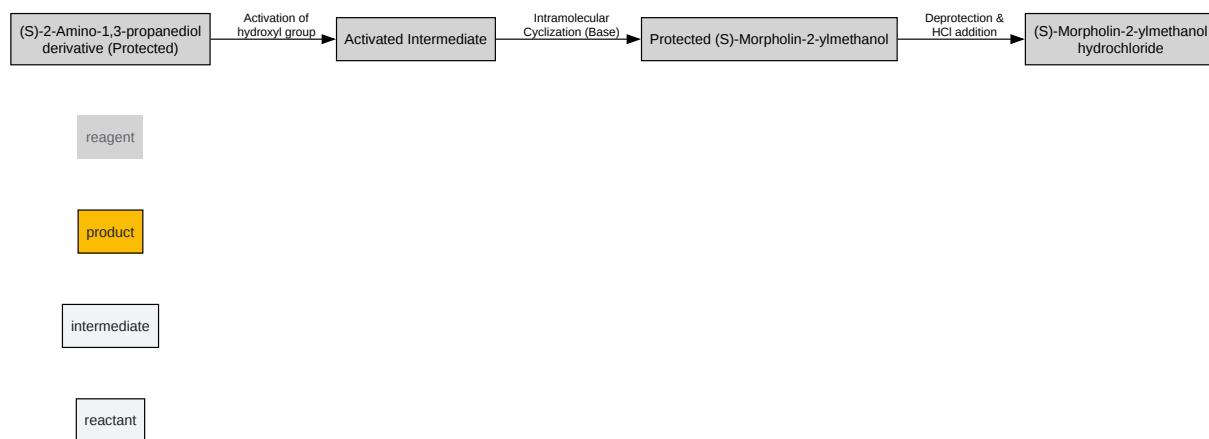
| Property                              | Value  | Source                                  |
|---------------------------------------|--|---|
| CAS Number                            | 1313584-92-7   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula                     | C <sub>5</sub> H <sub>12</sub> ClNO <sub>2</sub>               | <a href="#">[1]</a>                     |
| Molecular Weight                      | 153.61 g/mol   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance                            | White to off-white crystalline solid                           |   |
| Purity                                | ≥97%   | <a href="#">[1]</a>                     |
| Storage Conditions                    | Room temperature, inert atmosphere                             | <a href="#">[1]</a> <a href="#">[2]</a> |
| SMILES                                | OC[C@@H]1CNCCO1.Cl   | <a href="#">[1]</a>                     |
| InChI                                 | 1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | <a href="#">[2]</a>                     |
| Topological Polar Surface Area (TPSA) | 41.49 Å <sup>2</sup>   | <a href="#">[1]</a>                     |
| logP                                  | -0.6111  | <a href="#">[1]</a>                     |
| Hydrogen Bond Donors                  | 2  | <a href="#">[1]</a>                     |
| Hydrogen Bond Acceptors               | 3  | <a href="#">[1]</a>                     |
| Rotatable Bonds                       | 1  | <a href="#">[1]</a>                     |

## Synthesis Pathway

**(S)-Morpholin-2-ylmethanol hydrochloride** is a valuable chiral building block, and its synthesis is a key step in the production of more complex molecules. While detailed

experimental protocols are often proprietary, a general and common synthetic route involves the cyclization of a protected amino alcohol.

A plausible synthetic approach starts from a protected (S)-2-amino-1,3-propanediol derivative. The synthesis can be conceptually broken down into the following key transformations: protection of the amino group, selective activation of one hydroxyl group, intramolecular nucleophilic substitution to form the morpholine ring, and finally, deprotection and salt formation.



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Caption: Generalized synthesis pathway for **(S)-Morpholin-2-ylmethanol hydrochloride**.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **(S)-Morpholin-2-ylmethanol hydrochloride** are not readily available in the public domain. The synthesis of morpholine derivatives often involves multi-step sequences starting from commercially available chiral precursors.

A general procedure for the formation of a morpholine ring involves the intramolecular cyclization of an N-substituted-2-(2-hydroxyethoxy)ethanamine or a related amino alcohol derivative. This is typically achieved by treating the precursor with a dehydrating agent or by converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by base-induced ring closure.

For the specific synthesis of **(S)-Morpholin-2-ylmethanol hydrochloride**, a synthetic chemist would likely:

- Select a suitable, commercially available, and enantiomerically pure starting material, such as a protected (S)-serine derivative or a chiral aziridine.
- Perform a series of chemical transformations to introduce the necessary functional groups and build the carbon skeleton.
- Induce the key ring-closing reaction to form the morpholine heterocycle.
- Remove any protecting groups.
- Isolate and purify the free base, (S)-Morpholin-2-ylmethanol.
- Treat the free base with hydrochloric acid to form the stable hydrochloride salt.
- Purify the final product by recrystallization or chromatography.

The precise reagents, solvents, temperatures, and reaction times would be determined through careful process development and optimization.

## Applications in Drug Development

**(S)-Morpholin-2-ylmethanol hydrochloride** serves as a crucial chiral building block in the synthesis of a wide array of biologically active molecules. Its utility stems from the presence of multiple functional groups—a secondary amine, an ether, and a primary alcohol—which can be

selectively modified to build molecular complexity. The defined stereochemistry is often essential for the desired pharmacological activity and selectivity of the final drug candidate. This compound and its derivatives are frequently employed in the development of novel therapeutics targeting a range of diseases.

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## References

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